molecular formula C9H8BrNO5 B8120364 Methyl 2-bromo-4-methoxy-5-nitrobenzoate

Methyl 2-bromo-4-methoxy-5-nitrobenzoate

Cat. No.: B8120364
M. Wt: 290.07 g/mol
InChI Key: NPXYHYKAKQZSHN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxy-5-nitrobenzoate is a substituted aromatic ester characterized by a bromo group at position 2, a methoxy group at position 4, and a nitro group at position 5 on the benzene ring. This compound belongs to a class of benzoate esters widely utilized in organic synthesis, particularly as intermediates in pharmaceutical and agrochemical manufacturing. The bromo and nitro substituents confer electrophilic reactivity, making it a valuable precursor for cross-coupling reactions, nucleophilic substitutions, or reductions. Its molecular formula is C₉H₈BrNO₅, with a molecular weight of 306.07 g/mol (calculated from substituent contributions).

Properties

IUPAC Name

methyl 2-bromo-4-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXYHYKAKQZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by bromination and methoxylation. For example, 2-chloro-4-methyl-3-nitropyridine can be converted to 2-methoxy-4-methyl-3-nitropyridine using methanol and sodium methoxide, followed by bromination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methoxy-5-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 2-bromo-4-methoxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methoxy-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact :

  • Bromo Group : Enhances electrophilicity at position 2, enabling Suzuki or Ullmann coupling reactions. Its absence (e.g., in Methyl 5-methoxy-2-nitrobenzoate) reduces steric bulk and halide-mediated reactivity .
  • Nitro Group : Strong electron-withdrawing effect at position 5 directs further substitution reactions to meta/para positions. In analogs like Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate, the nitro group at position 2 alters regioselectivity .

Physical and Chemical Properties

While direct experimental data for this compound are scarce, inferences can be drawn from similar compounds:

  • Solubility: The bromo and nitro groups likely reduce solubility in polar solvents (e.g., water) compared to non-halogenated analogs. Methoxy groups may enhance solubility in organic solvents like dichloromethane or THF .
  • Stability : Nitro groups generally increase thermal stability but may render the compound sensitive to strong reducing agents. The bromo substituent could slow hydrolysis of the ester compared to chloro analogs .

Biological Activity

Methyl 2-bromo-4-methoxy-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the following functional groups:

  • Bromo group : Enhances electrophilicity, facilitating nucleophilic attack.
  • Methoxy group : Modifies electronic properties, potentially influencing biological interactions.
  • Nitro group : Known for its reactivity and ability to participate in various biochemical pathways.

The general formula can be represented as follows:

C10H8BrNO4\text{C}_10\text{H}_8\text{Br}\text{N}\text{O}_4

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's mechanism of action may involve:

  • Electrophilic Attack : The bromine atom can engage in electrophilic substitutions, leading to the formation of reactive intermediates.
  • Nucleophilic Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.
  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular processes, which is particularly relevant in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activities against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the compound's potential as an antimicrobial agent, warranting further investigation into its applications in treating infections.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro experiments on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)12.7
A549 (lung cancer)20.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against multi-drug resistant strains. The findings confirmed its efficacy, particularly against Staphylococcus aureus, suggesting potential use in developing new antibiotics .
  • Cancer Cell Line Analysis :
    In a separate study focusing on cancer treatment, researchers evaluated the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction through caspase activation pathways, highlighting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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